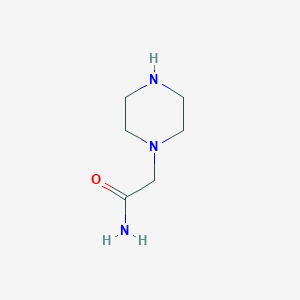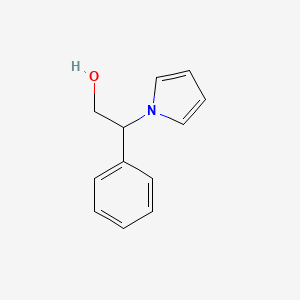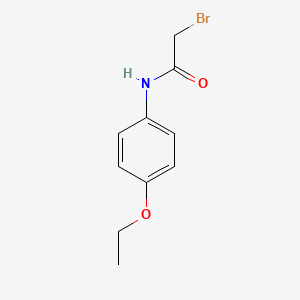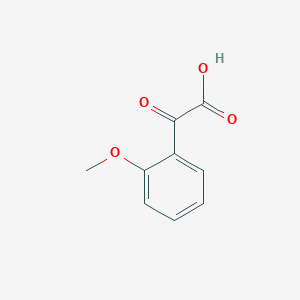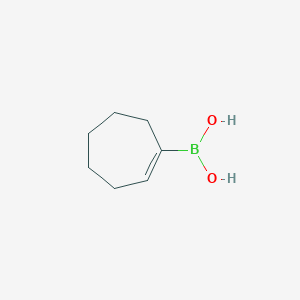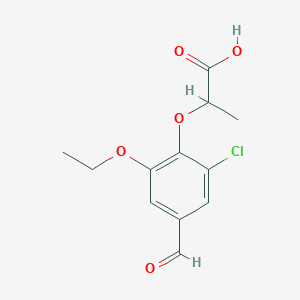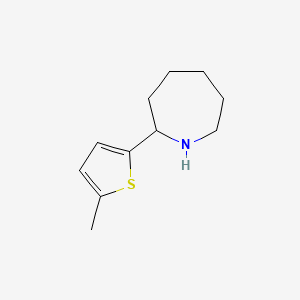
2-(5-甲基-2-噻吩基)氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-2-thienyl)azepane is a heterocyclic compound that belongs to the class of azepanes. It features a six-membered ring containing a nitrogen atom and a sulfur atom. This compound has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
科学研究应用
2-(5-Methyl-2-thienyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying anticonvulsant, analgesic, and anti-inflammatory effects.
Industry: Used in manufacturing processes to improve product quality and efficiency.
作用机制
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound can be converted into 2-methyl-6-(5-methyl-2-thienyl)-3h-azepine under the action of super bases . This suggests that the compound may undergo chemical transformations in the presence of certain catalysts, potentially leading to changes in its interactions with its targets.
Result of Action
The compound’s use in proteomics research suggests that it may have effects on protein expression or function.
生化分析
Biochemical Properties
2-(5-Methyl-2-thienyl)azepane plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, 2-(5-Methyl-2-thienyl)azepane may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-(5-Methyl-2-thienyl)azepane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(5-Methyl-2-thienyl)azepane can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it may affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, 2-(5-Methyl-2-thienyl)azepane exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and influence their activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 2-(5-Methyl-2-thienyl)azepane can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-2-thienyl)azepane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Methyl-2-thienyl)azepane remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(5-Methyl-2-thienyl)azepane can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-2-thienyl)azepane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, 2-(5-Methyl-2-thienyl)azepane can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity .
Metabolic Pathways
2-(5-Methyl-2-thienyl)azepane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, 2-(5-Methyl-2-thienyl)azepane may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 2-(5-Methyl-2-thienyl)azepane within cells and tissues are essential for its activity. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-(5-Methyl-2-thienyl)azepane may accumulate in specific compartments or organelles, where it exerts its effects . The localization and accumulation of the compound are critical factors that determine its overall activity and function .
Subcellular Localization
2-(5-Methyl-2-thienyl)azepane exhibits specific subcellular localization patterns that influence its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, 2-(5-Methyl-2-thienyl)azepane may localize to the mitochondria, where it affects mitochondrial function and energy production . The subcellular localization of 2-(5-Methyl-2-thienyl)azepane is a critical determinant of its biochemical activity and overall function .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of 2-(5-Methyl-2-thienyl)azepane may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(5-Methyl-2-thienyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .
相似化合物的比较
Similar Compounds
Azepane: A cyclic secondary amine with a similar ring structure but lacking the thiophene moiety.
Thiophene: A sulfur-containing heterocycle that forms the basis of the thiophene ring in 2-(5-Methyl-2-thienyl)azepane.
Uniqueness
2-(5-Methyl-2-thienyl)azepane is unique due to its combined azepane and thiophene structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(5-methylthiophen-2-yl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNOJSJPYSIFDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393192 |
Source


|
| Record name | 2-(5-methyl-2-thienyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527674-20-0 |
Source


|
| Record name | 2-(5-methyl-2-thienyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
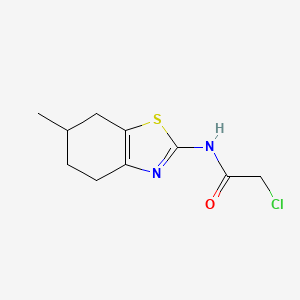
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)
![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)
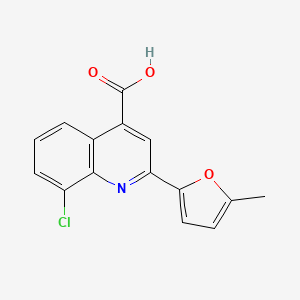
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)
![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

